3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid
Description
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid is a biphenyl-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step syntheses .
Properties
CAS No. |
927801-66-9 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-6-4-7-14(10-13)15-8-5-9-16(11-15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
AKRCDCFVEFQHFY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1(CC(=CC=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The initial step involves converting 3-aminomethylbenzoic acid or its derivatives into a Boc-protected amine:
- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA) or other bases.
- Reaction conditions: Typically performed in an inert organic solvent such as dichloromethane (DCM) at room temperature.
- Reaction mechanism: The amino group reacts with Boc2O, forming a carbamate linkage, which stabilizes the amino group and prevents side reactions.
3-Aminomethylbenzoic acid + Boc2O → Boc-protected amino benzoic acid
Coupling of Boc-Protected Amino Benzoic Acid with Biphenyl Derivative
The key step involves forming the C–N bond between the protected amino group and the biphenyl scaffold:
- Reagents: Coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI, with catalytic DMAP to facilitate ester/amide bond formation.
- Reaction conditions: Typically conducted in anhydrous solvents like DCM or DMF at ambient temperature.
- Mechanism: Activation of the carboxylic acid group on the biphenyl derivative by the coupling agent, followed by nucleophilic attack by the Boc-protected amine.
Boc-protected amino benzoic acid + biphenyl-3-carboxylic acid derivative + coupling agent → amide-linked intermediate
Deprotection and Final Purification
- Deprotection: The Boc group is removed using acids such as trifluoroacetic acid (TFA), yielding the free amino group if required.
- Purification: The crude product is purified via column chromatography, recrystallization, or preparative HPLC, ensuring high purity (>95%).
Industrial Scale Synthesis
For large-scale production, continuous flow reactors and optimized reaction conditions are employed to improve yield and safety:
| Aspect | Methodology | Notes |
|---|---|---|
| Protection | Boc2O in organic solvent | Controlled addition, inert atmosphere |
| Coupling | DCC/EDCI with catalytic DMAP | Elevated temperature, solvent optimization |
| Purification | Chromatography or recrystallization | Large-scale solvent recovery |
Data Tables of Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Protection | Boc2O, TEA | DCM | Room temp | 2-4 hrs | 85-95% | Inert atmosphere |
| Coupling | DCC/EDCI, DMAP | DCM/DMF | Room temp | 12-24 hrs | 70-85% | Controlled addition |
| Deprotection | TFA | TFA/DCM | Room temp | 1-2 hrs | 90-98% | Complete removal of Boc |
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: EDC and HOBt are frequently used for peptide coupling reactions.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Amides and Esters: Formed through coupling reactions with amines and alcohols, respectively.
Scientific Research Applications
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid has several applications in scientific research:
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid primarily involves its ability to act as a protected amine. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or hydrogen bonding .
Comparison with Similar Compounds
(S)-2-((tert-Butoxycarbonyl)Amino)-2-Phenylacetic Acid (Compound 12, )
- Structure : Features a chiral center with Boc-protected amine and phenylacetic acid.
- Synthetic Utility : Used as a precursor for acrylate derivatives (e.g., compound 13, 76% yield), demonstrating efficient coupling reactions .
- Key Difference : Lacks the biphenyl system, reducing steric bulk compared to the target compound. This may enhance solubility but limit aromatic interactions in biological targets .
(S)-3-((tert-Butoxycarbonyl)Amino)-3-(3-(Trifluoromethyl)Phenyl)Propanoic Acid ()
- Structure : Incorporates a trifluoromethyl (-CF₃) group on the phenyl ring.
- Comparison : Unlike the target compound’s biphenyl system, this structure has a single phenyl ring, which may reduce π-π stacking but improve cell membrane permeability .
Boc-Protected Heterocyclic Carboxylic Acids
1-(tert-Butoxycarbonyl)-3-(3-Fluorobenzyl)Piperidine-3-Carboxylic Acid ()
- Structure : Combines a piperidine ring with a fluorobenzyl substituent and Boc protection.
- Applications : Fluorine atoms enhance binding affinity to proteins via polar interactions. The heterocyclic core may improve conformational restraint compared to the biphenyl system .
- Synthetic Relevance : Supplied by multiple manufacturers, indicating industrial utility in protease inhibitor development .
1-(tert-Butoxycarbonyl)-3-(Methylthio)Pyrrolidine-3-Carboxylic Acid ()
- Structure : Contains a methylthio (-SMe) group on a pyrrolidine ring.
- Reactivity : The -SMe group can undergo oxidation or alkylation, offering post-synthetic modification routes absent in the target compound .
Biphenyl and Boronic Acid Derivatives
(3-((tert-Butoxycarbonyl)Amino)Phenyl)Boronic Acid ()
- Structure : Boronic acid replaces the carboxylic acid, enabling Suzuki-Miyaura cross-coupling reactions.
- Utility : Used in synthesizing biaryl structures, but the absence of a carboxylic acid limits its use in peptide coupling .
Structural and Functional Data Table
Key Research Findings
- Synthetic Efficiency: Boc-protected compounds like (1S,3R)-3-[(tert-Boc)amino]cyclopentanecarboxylic acid () are synthesized via coupling reagents (e.g., BOP), achieving high yields (e.g., 76% in ) .
- Biological Relevance : Pharmacophore models () suggest biphenyl systems enhance ligand-receptor interactions, though heterocycles () offer better conformational control.
- Industrial Availability : Multiple Boc-protected heterocyclic acids are commercially available (), underscoring their importance in large-scale drug synthesis.
Biological Activity
3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid, commonly referred to as Boc-amino acid derivative, is a compound that plays a significant role in organic synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group is used to protect the amino functionality during synthesis, allowing for the selective formation of various derivatives. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C19H21NO4
- Molecular Weight : 329.38 g/mol
- CAS Number : 927801-66-9
The compound features a biphenyl structure with a carboxylic acid group and a Boc-protected amino group. The unique structural properties impart distinct steric and electronic characteristics that influence its biological activity.
The biological activity of 3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid primarily arises from the following mechanisms:
- Nucleophilic Attack : The free amine, obtained after Boc deprotection, can interact with various molecular targets through nucleophilic attack or hydrogen bonding.
- Enzyme Interaction : The compound may serve as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways.
Anticancer Activity
Compounds with biphenyl structures have been investigated for their anticancer properties. For instance, derivatives with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The biphenyl core is believed to contribute to these effects through interactions with cellular targets involved in cancer progression.
Case Study 1: Synthesis and Biological Evaluation
A study published in the Egyptian Journal of Chemistry synthesized various derivatives of carboxylic acids and evaluated their biological activities. While not directly focused on 3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid, it provided insights into how structural modifications can lead to enhanced biological properties. The findings indicated that the introduction of specific substituents could significantly increase antimicrobial and anticancer activities .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of biphenyl-containing compounds revealed that modifications at specific positions can lead to increased potency against certain biological targets. For example, the introduction of electron-withdrawing groups at para positions relative to the amino group improved binding affinity to target enzymes . This suggests that similar modifications to the Boc-protected derivative could yield compounds with enhanced biological activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-2-[(Tert-butoxycarbonyl)amino]-3-aminopropionic acid | Structure | Used in peptide synthesis; potential neuroprotective effects |
| (Tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid | Structure | Antimicrobial properties reported |
| 4-(Boc-amino)-benzoic acid | Structure | Inhibitory effects on cancer cell lines |
The comparative analysis highlights that while structurally similar compounds exhibit varying degrees of biological activity, the unique biphenyl core of 3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid may offer distinct advantages in specific applications.
Q & A
Q. What are the optimal synthetic routes for preparing 3-{[(tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid, and how are yields maximized?
Methodological Answer: The synthesis typically involves two key steps: (1) Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) to prevent undesired side reactions, and (2) Suzuki-Miyaura coupling to construct the biphenyl core. For the latter, a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acid are used under inert conditions. Yields are maximized by optimizing reaction time (typically 12-24 hours), temperature (80-100°C), and solvent polarity (e.g., THF or DMF). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
- ¹H/¹³C NMR : The tert-butyl group in the Boc moiety appears as a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C). The carboxylic acid proton is often absent due to exchange but confirmed via deuterated solvent shifts.
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~3300 cm⁻¹ (N-H of amide) are critical markers.
- Mass Spectrometry (HRMS) : Accurate mass analysis confirms the molecular ion peak (e.g., [M+H]⁺ for C₂₀H₂₂N₂O₄, expected m/z 354.1585).
- HPLC : Retention time comparison against standards validates purity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?
Methodological Answer: Contradictions often arise from kinetic vs. thermodynamic control or solvent polarity effects . To troubleshoot:
- Perform Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent, temperature).
- Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation.
- For biphenyl coupling, ensure rigorous exclusion of oxygen (via freeze-pump-thaw cycles) to prevent Pd catalyst deactivation. Scale-up issues may require switching to microwave-assisted synthesis for uniform heating .
Q. What strategies are employed to study the compound’s interactions with biological targets, such as enzymes or receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time.
- X-ray Crystallography : Co-crystallize the compound with the target to resolve binding modes (e.g., hydrogen bonding with the carboxylic acid group).
- Molecular Dynamics Simulations : Predict binding affinity using force fields (e.g., AMBER) and validate via isothermal titration calorimetry (ITC).
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies, adjusting buffer pH to stabilize the carboxylic acid group .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under physiological conditions?
Methodological Answer: The Boc group enhances solubility in organic phases but is labile under acidic conditions. To assess stability:
- Conduct pH-dependent hydrolysis studies (e.g., in 0.1M HCl at 37°C). Monitor Boc deprotection via TLC or LC-MS.
- Compare plasma stability in animal models: The Boc group may prolong half-life by reducing renal clearance.
- Use accelerated stability testing (40°C/75% RH for 4 weeks) to simulate long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
